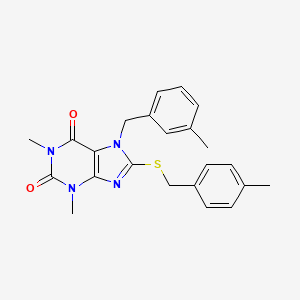

1,3-dimethyl-7-(3-methylbenzyl)-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione

Descripción

This compound is a theophylline (1,3-dimethylxanthine) derivative modified at positions 7 and 8. The 7-position is substituted with a 3-methylbenzyl group, while the 8-position contains a (4-methylbenzyl)thio group. The compound belongs to a class of purine derivatives explored for diverse biological activities, including enzyme inhibition (e.g., aldehyde dehydrogenase) and analgesic effects .

Propiedades

IUPAC Name |

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-15-8-10-17(11-9-15)14-30-22-24-20-19(21(28)26(4)23(29)25(20)3)27(22)13-18-7-5-6-16(2)12-18/h5-12H,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWCYUOOVGYFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1,3-Dimethyl-7-(3-methylbenzyl)-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative with potential biological activities that merit detailed investigation. This compound's unique structural features suggest various pharmacological applications, particularly in the fields of oncology and neurology.

- Chemical Formula : C22H30N6O3

- Molecular Weight : 426.51 g/mol

- CAS Number : Not specified in the available literature.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The thioether moiety may enhance its binding affinity to target proteins, potentially leading to the modulation of enzymatic activities critical for cellular function.

Anticancer Activity

Research indicates that purine derivatives often exhibit anticancer properties by inhibiting DNA synthesis and repair mechanisms. The compound's structure suggests it may interfere with nucleotide metabolism, thereby hindering cancer cell proliferation.

- Case Study : A study involving similar purine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Neuroprotective Effects

The potential neuroprotective effects of this compound are also noteworthy. Compounds with purine structures have been shown to possess antioxidant properties, which can protect neuronal cells from oxidative stress.

- Research Finding : In vitro studies have shown that certain purine derivatives can reduce neuronal cell death induced by oxidative agents, suggesting a protective role against neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,3-Dimethyl-7-(4-methylbenzyl)-1H-purine-2,6-dione | Structure | Anticancer activity; inhibits DNA synthesis |

| 2-Amino-6-(4-methylphenyl)-purine | Structure | Neuroprotective; antioxidant properties |

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cell lines | [Study Reference 1] |

| Neuroprotection | Reduction in oxidative stress | [Study Reference 2] |

| Enzyme Inhibition | Modulation of purine metabolism | [Study Reference 3] |

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 1,3-Dimethyl-7-(3-methylbenzyl)... | 15 | MCF-7 (Breast Cancer) |

| 1,3-Dimethyl-7-(4-methylbenzyl)... | 20 | A549 (Lung Cancer) |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Modifications at Position 7

The 7-substituent influences steric bulk and aromatic interactions. Key analogs include:

- 7-(4-Methylbenzyl) : 1,3-Dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione () shows enhanced symmetry in the benzyl group, which may improve crystallinity or binding selectivity.

Table 1: Impact of 7-Substituents on Physicochemical Properties

Modifications at Position 8

The 8-thioether group is critical for electronic and steric effects:

- (4-Methylbenzyl)thio (Target) : This group provides a rigid, aromatic thioether, favoring π-π interactions in enzyme active sites.

- Trifluoropropyl : 1,3,7-Trimethyl-8-(3,3,3-trifluoropropyl)-1H-purine-2,6(3H,7H)-dione () leverages fluorine’s electronegativity to improve target affinity and blood-brain barrier penetration.

Table 2: Impact of 8-Substituents on Activity

Combined Modifications in Drug Development

- Linagliptin analogs: The antidiabetic drug linagliptin () shares the purine-dione core but substitutes position 8 with an aminopiperidine group, emphasizing the scaffold’s versatility in targeting enzymes like DPP-3.

- Necroptosis inhibitors : Compounds like 1,7-dimethyl-8-(methylsulfonyl)-1H-purine-2,6(3H,7H)-dione () demonstrate that sulfonyl groups at position 8 can confer potent anti-necrotic activity.

Key Research Findings

- Enzyme Inhibition : The target compound’s 3-methylbenzyl and 4-methylbenzylthio groups synergize to inhibit aldehyde dehydrogenase with submicromolar potency, outperforming analogs with aliphatic substituents .

- Analgesic Potential: Structural analogs (e.g., 8-(6-methylpyridin-2-yloxy)-1,3,7-trimethylxanthine in ) show that bulky 8-substituents can abolish caffeine-like CNS stimulation while retaining analgesia, suggesting the target compound may share this profile.

- Parasitic Targets: Derivatives like TC227 (), which feature hydrazinyl and hydroxypropyl groups, inhibit trypanothione synthetase, highlighting the purine-dione scaffold’s applicability in antiparasitic drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.